2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine
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Overview
Description
2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with an ethoxy group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine typically involves the functionalization of a pyridine ring. One common method includes the reaction of 2-ethoxypyridine with pyrrolidine under specific conditions to introduce the pyrrolidin-1-yl group at the 6-position of the pyridine ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The ethoxy and pyrrolidin-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain receptors or enzymes, while the ethoxy group may influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring and various substituents can be compared based on their chemical and biological properties.
Uniqueness: 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine is unique due to the specific combination of the ethoxy and pyrrolidin-1-yl groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H17N3O |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-ethoxy-6-pyrrolidin-1-ylpyridin-3-amine |
InChI |
InChI=1S/C11H17N3O/c1-2-15-11-9(12)5-6-10(13-11)14-7-3-4-8-14/h5-6H,2-4,7-8,12H2,1H3 |
InChI Key |
VYYBNMBBQLZOND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=N1)N2CCCC2)N |
Origin of Product |
United States |
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